molecular formula C7H10N2O2 B063133 2,4-Diamino-5-methoxyphenol CAS No. 167859-86-1

2,4-Diamino-5-methoxyphenol

Cat. No. B063133
M. Wt: 154.17 g/mol
InChI Key: LNLMZPVZMTUVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diamino-5-methoxyphenol (DAMP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique chemical structure and properties make it a valuable tool for studying biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of 2,4-Diamino-5-methoxyphenol is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins involved in various biochemical and physiological processes. For example, 2,4-Diamino-5-methoxyphenol has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, which may explain its potential use as a skin whitening agent.

Biochemical And Physiological Effects

2,4-Diamino-5-methoxyphenol has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit viral replication and modulate the immune response. In addition, 2,4-Diamino-5-methoxyphenol has been studied for its potential use as a neuroprotective agent and for its ability to enhance cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,4-Diamino-5-methoxyphenol in lab experiments is its accessibility. The synthesis method is relatively simple and cost-effective, and 2,4-Diamino-5-methoxyphenol is readily available for purchase. In addition, 2,4-Diamino-5-methoxyphenol has a unique chemical structure and properties that make it a valuable tool for studying various biochemical and physiological processes.
However, there are also some limitations to using 2,4-Diamino-5-methoxyphenol in lab experiments. One of the main limitations is its potential toxicity. 2,4-Diamino-5-methoxyphenol has been found to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of 2,4-Diamino-5-methoxyphenol is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 2,4-Diamino-5-methoxyphenol. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, viral infections, and neurodegenerative disorders. In addition, further research is needed to fully understand the mechanism of action of 2,4-Diamino-5-methoxyphenol and its potential toxicity. Finally, there is also potential for the development of new synthesis methods for 2,4-Diamino-5-methoxyphenol that may improve its accessibility and reduce its cost.

Synthesis Methods

2,4-Diamino-5-methoxyphenol can be synthesized by the reaction of 2,4-dihydroxyanisole with ammonia and formaldehyde. The reaction is carried out under acidic conditions and produces 2,4-Diamino-5-methoxyphenol as a yellow crystalline solid. This synthesis method is relatively simple and cost-effective, making 2,4-Diamino-5-methoxyphenol accessible for scientific research.

Scientific Research Applications

2,4-Diamino-5-methoxyphenol has been extensively studied for its potential applications in various fields. In medicine, 2,4-Diamino-5-methoxyphenol has been found to have antitumor and antiviral properties. It has also been studied for its potential use in treating Parkinson's disease and Alzheimer's disease. In addition, 2,4-Diamino-5-methoxyphenol has been investigated for its role in DNA repair and as a potential therapeutic agent for genetic disorders.

properties

CAS RN

167859-86-1

Product Name

2,4-Diamino-5-methoxyphenol

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2,4-diamino-5-methoxyphenol

InChI

InChI=1S/C7H10N2O2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,10H,8-9H2,1H3

InChI Key

LNLMZPVZMTUVSU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)O)N)N

Canonical SMILES

COC1=C(C=C(C(=C1)O)N)N

synonyms

Phenol, 2,4-diamino-5-methoxy-

Origin of Product

United States

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